4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol (CAS: 88553-89-3) is an organofluorine compound with the molecular formula C₈H₆ClF₃O₂ and a molecular weight of 226.58 g/mol. It features a phenol group substituted at the para position with a 2-chloro-1,1,2-trifluoroethoxy moiety. Key computed properties include an XLogP3 (lipophilicity index) of 3.4, a hydrogen bond donor count of 1, and a topological polar surface area (TPSA) of 29.5 Ų, indicating moderate polarity .
Properties
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSZEBVZILGPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530256 | |
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88553-89-3 | |
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88553-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxyphenol with 2-chloro-1,1,2-trifluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the 2-chloro-1,1,2-trifluoroethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions that can lead to the formation of derivatives with enhanced properties.
Biology
Research has indicated potential biological activities attributed to this compound:
- Enzyme Interactions : It can inhibit or activate specific enzymes, potentially altering metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in cellular signaling.
- Oxidative Reactions : It can undergo oxidation to form reactive intermediates that interact with cellular components.
Medicine
The compound is being explored for its potential therapeutic properties:
- Drug Development : It may serve as a precursor in the synthesis of pharmaceutical agents.
- Anticancer Activity : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines.
Industry
In industrial applications, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for formulating agrochemicals and other industrial products.
Case Study 1: Antitubercular Activity
Research on derivatives of trifluoromethoxy compounds has shown promising antitubercular properties in vitro. Modifications at various positions have yielded compounds with significant activity against Mycobacterium tuberculosis.
Case Study 2: Cancer Cell Inhibition
Compounds with similar structural motifs have demonstrated antiproliferative activity against various cancer cell lines (e.g., A549, MDA-MB-231). Structural changes can enhance biological efficacy.
Case Study 3: Agrochemical Efficacy
The integration of similar compounds into pesticide formulations has improved their effectiveness against target pests while minimizing environmental impact.
Toxicological Studies
Toxicological assessments indicate that derivatives of chlorinated phenols can be toxic to aquatic organisms and may pose risks to human health through inhalation or dermal exposure. Long-term exposure may lead to liver toxicity and changes in blood parameters.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 2-chloro-1,1,2-trifluoroethoxy group is a recurring motif in several related compounds, but differences in substituents and functional groups significantly alter their properties:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | 88553-89-3 | C₈H₆ClF₃O₂ | Phenol, chloro-trifluoroethoxy |
| 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | Not Available | C₉H₈ClF₃O₂ | Phenol, methyl, chloro-trifluoroethoxy |
| 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde | 2003-15-8 | C₉H₆ClF₃O₂ | Benzaldehyde, chloro-trifluoroethoxy |
| Urea derivative (N'-substituted) | 27954-34-3 | C₁₂H₁₄ClF₃N₂O₃ | Urea, methoxy-methyl, chloro-trifluoroethoxy |
| Pentane derivative | Not Available | C₇H₅ClF₁₁O | Octafluoropentane, chloro-trifluoroethoxy |
- Methyl-substituted phenol: The addition of a methyl group at the ortho position increases molecular weight (~240.6 g/mol) and may enhance lipophilicity compared to the parent compound .
- Benzaldehyde derivative: Replacing the phenol with a benzaldehyde group introduces polarity (aldehyde) but retains the chloro-trifluoroethoxy substituent, leading to a higher molecular weight (238.59 g/mol) .
Physicochemical Properties
Experimental and computed properties highlight key differences:
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Boiling Point (°C) | TPSA (Ų) |
|---|---|---|---|---|
| 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | 226.58 | 3.4 | Not reported | 29.5 |
| 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde | 238.59 | Not reported | 265.6 | 35.5 |
| Pentane derivative | 348.54 | Not reported | Not reported | 9.2 |
Biological Activity
4-(2-Chloro-1,1,2-trifluoroethoxy)phenol is a compound of growing interest in various fields of biological research due to its unique chemical structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol features a phenolic hydroxyl group, which is known to enhance solubility and reactivity. The presence of the trifluoroethoxy group contributes to its lipophilicity, allowing it to penetrate biological membranes effectively. Its molecular formula is CHClFO, with a molecular weight of approximately 232.61 g/mol.
The mechanism by which 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol exerts its biological effects involves interactions with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction suggests that the compound may act as an enzyme inhibitor in various biological pathways .
Antimicrobial and Antifungal Properties
Research has indicated that compounds similar to 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol exhibit antimicrobial and antifungal properties. For instance, studies have shown that fluorinated phenolic compounds can inhibit the growth of certain bacteria and fungi. The incorporation of trifluoromethyl groups has been associated with increased potency against microbial strains .
Enzyme Inhibition Studies
In vitro studies have demonstrated that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol may inhibit specific enzymes involved in metabolic pathways. For example, research focusing on similar compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The enzyme inhibition profile suggests potential applications in treating inflammatory diseases .
Research Findings and Case Studies
A review of the literature reveals several studies exploring the biological activity of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
